molecular formula C11H12N2OS B2947340 (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-65-2

(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2947340
CAS No.: 338416-65-2
M. Wt: 220.29
InChI Key: TVMPITQTJSREJK-JXMROGBWSA-N
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Description

(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a benzothiazine ring fused with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with dimethylformamide dimethyl acetal. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K-AKT or MAPK pathways, influencing cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazine derivatives.

    Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.

    Benzothiazole: A structurally similar compound with different functional groups.

Uniqueness

What sets (2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one apart is its unique combination of a benzothiazine ring with a dimethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13(2)7-10-11(14)12-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,12,14)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMPITQTJSREJK-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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